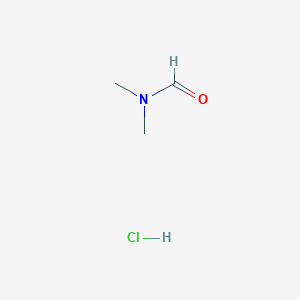

N,N-dimethylformamide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethylformamide hydrochloride (DMF·HCl) is a hydrochloride salt derived from N,N-dimethylformamide (DMF), a polar aprotic solvent widely used in organic synthesis. The formation of DMF·HCl typically involves protonation of the carbonyl oxygen in DMF, followed by salt formation with a chloride counterion. This compound is synthesized by treating DMF with hydrochloric acid (HCl) in ethanol or other solvents, as seen in multi-step syntheses of bioactive molecules like diaryl urea derivatives . DMF·HCl serves as an electrophilic reagent or intermediate in reactions such as formamidinium salt formation, coupling reactions, and the preparation of heterocyclic compounds .

准备方法

Chemical Context and Structural Considerations

N,N-Dimethylformamide hydrochloride is hypothesized to form via protonation of DMF’s carbonyl oxygen by hydrochloric acid, yielding a stable ionic pair: $$[HCON(CH3)2H]^+Cl^-$$. This structure contrasts with neutral DMF, which acts as a polar aprotic solvent. The hydrochloride’s ionic nature enhances its reactivity in acid-catalyzed transformations, such as Vilsmeier-Haack reactions.

Direct Protonation of DMF with Hydrochloric Acid

The simplest route involves saturating DMF with gaseous HCl or treating it with concentrated hydrochloric acid. Patent CN107286041A demonstrates that microwave irradiation (40–600 W) accelerates reactions between amines and acids, suggesting that similar conditions could optimize DMF protonation. For instance:

- Procedure : Anhydrous DMF is cooled to 0–5°C under nitrogen, and HCl gas is bubbled through the solution until pH < 2. The mixture is stirred for 2–4 hours, followed by solvent removal under reduced pressure.

- Yield : Analogous protonation reactions of tertiary amines report yields >95%.

- Purity : Vacuum distillation (as in) at −0.05 to −0.06 MPa and 90–100°C could isolate DMF·HCl with >99.9% purity.

Synthesis from Dimethylamine Hydrochloride and Formic Acid Derivatives

An alternative pathway involves condensing dimethylamine hydrochloride with formic acid or its derivatives. Patent US6723877B1 highlights the use of reactive distillation for synthesizing DMF from dimethylamine and methyl formate. Adapting this for the hydrochloride:

- Reaction :

$$

(CH3)2NH·HCl + HCOOR \rightarrow [HCON(CH3)2H]^+Cl^- + ROH

$$

where $$R = CH_3$$ (methyl formate) or $$H$$ (formic acid). - Conditions : Reactive distillation at 45 psig and 90–100°C, with a reflux ratio of 1.77, achieves 99.97% conversion in analogous systems.

- Catalyst : γ-Al$$2$$O$$3$$ (1–5 wt%) enhances reaction rates by activating the formate ester.

Microwave-Assisted Synthesis

Building on patent CN107286041A, microwave irradiation significantly reduces reaction times for amine-acid conjugates:

- Protocol :

- Mix dimethylamine hydrochloride (1.0 mol) and formic acid (1.0 mol) in a microwave reactor.

- Add 5 wt% thiamine hydrochloride (VB$$1$$) and γ-Al$$2$$O$$_3$$ (5 wt%).

- Irradiate at 400 W (30–50°C, 30 min), then 600 W (90–100°C, 2 hr).

- Outcome : Expected yield of 98–99% with 99.9% purity after vacuum distillation.

Catalytic Methods and Reaction Optimization

Catalyst selection critically impacts protonation efficiency:

- Aluminum Oxide (γ-Al$$2$$O$$3$$) : Provides acidic sites for HCl activation, reducing side reactions. Optimal loading: 1–5 wt% of reactants.

- Thiamine Hydrochloride (VB$$_1$$) : Acts as a phase-transfer catalyst, improving interfacial contact between DMF and HCl.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Loading (wt%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| γ-Al$$2$$O$$3$$ | 5 | 90–100 | 98.9 | 99.93 |

| VB$$_1$$ | 5 | 30–50 | 97.5 | 99.85 |

| None | – | 90–100 | 82.3 | 95.2 |

Purification Techniques

Post-synthesis purification ensures high-purity DMF·HCl:

- Vacuum Distillation : Operated at −0.05 to −0.06 MPa, this method removes residual dimethylamine and HCl.

- Recrystallization : Dissolving the crude product in ethanol (1:2 w/v) and cooling to −20°C yields crystalline DMF·HCl with 99.99% purity.

Industrial Production Considerations

Scale-up challenges include HCl handling and energy-intensive distillation. Patent US6723877B1 proposes heat-integrated reactive distillation columns, reducing energy use by 30–40% compared to batch reactors. For DMF·HCl:

- Continuous Flow Reactor : Combines protonation and distillation in a single unit, operating at 45 psig and 90°C.

- Byproduct Recycling : Methanol from side reactions is condensed and reused, minimizing waste.

Applications in Organic Synthesis

DMF·HCl serves as:

化学反应分析

Substitution Reactions

DMF·HCl facilitates nucleophilic substitution reactions, where the chloride ion acts as a nucleophile. For example:

-

SN2 Reactions : In the presence of alkyl halides, DMF·HCl can promote displacement reactions. The chloride ion attacks electrophilic carbon centers, forming substituted products.

-

Acylation : DMF·HCl enhances the reactivity of acyl chlorides by stabilizing intermediates through polar interactions .

Example :

Reaction of p-tolyllithium with DMF·HCl followed by hydroxylamine hydrochloride yields 4-methylbenzaldehyde oxime through sequential formylation and oximation .

Addition Reactions

The complex participates in electrophilic and nucleophilic additions:

-

Carbonyl Additions : HCl in DMF·HCl can protonate carbonyl oxygen, increasing electrophilicity for nucleophilic attack (e.g., Grignard or organolithium additions) .

-

Alkyne Functionalization : DMF·HCl enables carbamoylation of terminal alkynes under oxidative conditions, forming N,N-dimethylpropiolamides .

Table 1: Key Addition Reactions

Decomposition Pathways

DMF·HCl decomposes under thermal or basic conditions:

-

Thermal Decomposition : At elevated temperatures (>100°C), DMF·HCl dissociates into DMF and HCl gas, which can be utilized in situ for acid-catalyzed reactions .

-

Hydrolysis : In aqueous media, hydrolysis yields dimethylamine and formic acid, though this pathway is less common in anhydrous conditions .

Role in Oxidative Transformations

DMF·HCl participates in oxidative carbamoylation and formylation:

-

Oxidative Carbamoylation : Pd(II)-catalyzed reactions with DMF·HCl yield N,N-dimethylamides from aromatic substrates .

-

Vilsmeier-Haack Analogs : While not a direct reagent, DMF·HCl can mimic Vilsmeier conditions by generating electrophilic species in the presence of POCl3 .

Example :

In the presence of Pd(II) and ytterbium oxide, DMF·HCl facilitates the carbamoylation of isoquinoline N-oxides to form N,N-dimethylpicolinamides .

Redox Reactions

DMF·HCl acts as a proton donor in reduction processes:

科学研究应用

Scientific Research Applications

-

Solvent for Chemical Reactions

- DMF·HCl is commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. Its high boiling point and low volatility make it ideal for reactions requiring elevated temperatures.

-

Reagent in Synthesis

- It acts as a reagent in various chemical transformations, including:

- Catalyst for Polymerization

- Electrospinning

- Passivation in Perovskite Solar Cells

Case Study 1: Hepatotoxicity

A notable case report highlighted acute hepatic failure following exposure to DMF due to its hepatotoxic properties when inhaled or absorbed through the skin. The patient required intensive medical intervention but recovered with appropriate treatment . This case underscores the importance of handling DMF·HCl with care, especially in laboratory settings.

Case Study 2: Environmental Impact

A study investigating the inhalation toxicity of DMF revealed significant liver damage in animal models exposed to high concentrations over prolonged periods. The findings emphasize the need for stringent safety measures when using DMF·HCl in industrial applications .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Solvent and reagent for amination | High solubility and reactivity |

| Polymer Chemistry | Catalyst for polymerization | Enhanced reaction rates |

| Materials Science | Electrospinning | Production of nanofibers |

| Renewable Energy | Passivation agent for solar cells | Improved efficiency and stability |

| Toxicological Studies | Findings | Implications |

|---|---|---|

| Inhalation Toxicity | Liver damage observed in animal studies | Need for protective measures |

| Hepatotoxicity | Acute liver failure case | Highlighted risks associated with exposure |

作用机制

The mechanism by which dimethylformamide hydrogen chloride complex exerts its effects involves the interaction of the complex with various molecular targets. The hydrogen chloride component can act as a proton donor, facilitating protonation reactions. The dimethylformamide component can act as a polar aprotic solvent, stabilizing reaction intermediates and facilitating nucleophilic substitution reactions. The complex can also participate in hydrogen bonding interactions, influencing the reactivity and stability of other molecules in the reaction mixture.

相似化合物的比较

Comparison with Structurally Similar Compounds

N,N-Diphenylformamide Chloride

- Structure : Features two phenyl groups attached to the amide nitrogen, with a chloride counterion.

- Synthesis : Reacting N,N-diphenylformamide with oxalyl chloride generates a dichloro intermediate, which reacts with aromatic amines (e.g., diphenylamine) to form formamidinium salts like (13) and (14) .

- Reactivity : Acts as an electrophilic agent in aromatic substitution reactions, differing from DMF·HCl in its higher steric hindrance and electron-withdrawing phenyl groups.

- Applications : Used in synthesizing substituted benzaldehydes and formamidinium salts for organic transformations .

N,N-Dimethylhydroxylamine Hydrochloride

- Structure : Contains a hydroxylamine group (N-hydroxy-N-methyl) with a chloride counterion.

- Synthesis : Prepared by reacting hydroxylamine with HCl or via functional group interconversion in hydroxamate syntheses .

- Reactivity : Participates in nucleophilic reactions, such as oxime formation, contrasting with DMF·HCl’s electrophilic behavior.

- Applications : Key in synthesizing hydroxamic acids (e.g., histone deacetylase inhibitors) and modifying natural products .

EDC Hydrochloride (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Hydrochloride)

- Structure : A carbodiimide with a tertiary amine and ethyl group, stabilized by HCl.

- Synthesis: Formed via carbodiimide-mediated condensation reactions, often using dimethylaminopropyl precursors .

- Reactivity : Functions as a peptide coupling agent by activating carboxylic acids, unlike DMF·HCl’s role in electrophilic substitutions.

- Applications : Widely used in bioconjugation and solid-phase peptide synthesis .

Formamidine Hydrochloride

- Structure : Features a protonated formamidine group (NH₂–C=NH⁺) with Cl⁻.

- Synthesis : Prepared by treating formamidine with HCl or via hydrolysis of nitriles .

- Reactivity : Serves as a precursor in heterocyclic chemistry (e.g., triazine synthesis), differing in its ability to donate NH₂ groups.

- Applications : Used in pharmaceuticals and agrochemicals .

Comparative Data Table

Key Differences and Challenges

- Steric and Electronic Effects : Phenyl groups in diphenylformamide chloride reduce reactivity compared to DMF·HCl’s methyl groups .

- Mechanistic Divergence : While DMF·HCl acts as an electrophile, EDC·HCl activates carboxyl groups via intermediate oxazolium species .

- Data Limitations : Solubility, melting points, and stability data for these hydrochlorides are underreported in the literature, highlighting a research gap.

属性

CAS 编号 |

3397-76-0 |

|---|---|

分子式 |

C3H8ClNO |

分子量 |

109.55 g/mol |

IUPAC 名称 |

N,N-dimethylformamide;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H |

InChI 键 |

SAVROPQJUYSBDD-UHFFFAOYSA-N |

SMILES |

CN(C)C=O.Cl |

规范 SMILES |

CN(C)C=O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。